molecular formula C16H11N3O B5944004 7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5944004
M. Wt: 261.28 g/mol
InChI Key: PTTKSERHAJQJNJ-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of both furan and phenyl groups in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate aminoazoles with ethoxymethylidene malononitrile in the presence of pyridine. The reaction is carried out under reflux conditions for several hours . Another method involves the reaction of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-ylmethylene amines .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine primarily involves the inhibition of protein kinases, which are enzymes responsible for the phosphorylation of proteins. By inhibiting these enzymes, the compound can disrupt various cellular processes, including cell growth, differentiation, and apoptosis . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both furan and phenyl groups, which enhance its biological activity and chemical stability. Compared to other similar compounds, it exhibits a broader spectrum of biological activities and has shown higher selectivity in inhibiting specific protein kinases .

Properties

IUPAC Name

7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-2-5-12(6-3-1)13-11-18-19-14(8-9-17-16(13)19)15-7-4-10-20-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTKSERHAJQJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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